molecular formula C12H17BClNO2 B3099108 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 1350842-61-3

4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No. B3099108
CAS RN: 1350842-61-3
M. Wt: 253.53
InChI Key: FOHPUXNZDZDYCG-UHFFFAOYSA-N
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Description

“4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical compound with the molecular formula C12H18BNO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .


Molecular Structure Analysis

The molecular structure of “4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” consists of a benzene ring substituted with a chlorine atom and a complex group containing boron, nitrogen, and oxygen atoms . The exact structure can be found in chemical databases .


Physical And Chemical Properties Analysis

This compound is typically a colorless oily substance at room temperature . More specific physical and chemical properties like melting point, boiling point, density, etc., are not provided in the search results.

Safety and Hazards

Specific safety and hazard information for this compound is not provided in the search results. As with any chemical, appropriate safety measures should be taken when handling it to prevent exposure and potential harm .

Mechanism of Action

Target of Action

It is known that this compound is often used in the synthesis of various organic compounds, suggesting that its targets could be diverse depending on the specific reaction conditions .

Mode of Action

The compound interacts with its targets through a process known as borylation . This involves the addition of a boron atom to an organic molecule, which can significantly alter the molecule’s chemical properties . The compound’s boron-containing group, the tetramethyl-1,3,2-dioxaborolan-2-yl group, is particularly suited for this type of reaction .

Biochemical Pathways

The compound’s ability to participate in borylation reactions suggests that it could potentially influence a wide range of biochemical pathways, particularly those involving the synthesis of complex organic molecules .

Result of Action

The molecular and cellular effects of 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline’s action are largely dependent on the specific reaction conditions and the other compounds present . In general, the compound’s borylation activity can lead to the formation of new organic compounds with potentially diverse biological activities .

Action Environment

The action, efficacy, and stability of 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . For example, the compound’s borylation activity may be enhanced or inhibited by certain catalysts .

properties

IUPAC Name

4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BClNO2/c1-11(2)12(3,4)17-13(16-11)9-7-8(15)5-6-10(9)14/h5-7H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHPUXNZDZDYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

CAS RN

1350842-61-3
Record name 5-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-al)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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